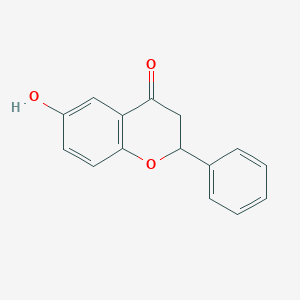

6-Hydroxyflavanone

概要

説明

6-ヒドロキシフラバノンは、フラボノイドの一種であり、多様な生物活性で知られる化学化合物の種類です。これは、モノヒドロキシフラバノンであり、具体的には6位にヒドロキシ基で置換されたフラバノンです。 この化合物は、クロッカスやバーレリア・プリオニティス・リンなどのさまざまな植物に見られます 。 その抗不安作用の可能性やその他の薬効について研究されてきました .

2. 製法

合成経路と反応条件: 6-ヒドロキシフラバノンは、いくつかの方法によって合成することができます。一般的な合成経路の1つは、酸性条件下で2'-ヒドロキシカルコンの環化によるものです。 この反応は通常、塩酸または硫酸を触媒として使用し、高温で行われます .

工業的製造方法: 6-ヒドロキシフラバノンの工業的製造には、バイオ変換プロセスが使用されることがよくあります。 たとえば、アスペルギルス・ニガー株を使用してフラバノンを6-ヒドロキシフラバノンに変換することができます 。この方法は、その特異性と効率の良さから有利です。

準備方法

Synthetic Routes and Reaction Conditions: 6-Hydroxyflavanone can be synthesized through several methods. One common synthetic route involves the cyclization of 2’-hydroxychalcone under acidic conditions. This reaction typically uses hydrochloric acid or sulfuric acid as a catalyst and is carried out at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves the use of biotransformation processes. For example, Aspergillus niger strains have been used to convert flavanone into this compound . This method is advantageous due to its specificity and efficiency.

化学反応の分析

反応の種類: 6-ヒドロキシフラバノンは、次のようなさまざまな化学反応を起こします。

酸化: 6-ヒドロキシフラボンを形成するために酸化することができます。

還元: 還元反応により、ジヒドロフラバノンに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムは、還元剤としてよく使用されます。

主要な生成物:

酸化: 6-ヒドロキシフラボン。

還元: ジヒドロフラバノン。

置換: アセチル化誘導体.

4. 科学研究への応用

6-ヒドロキシフラバノンは、科学研究において幅広い用途があります。

科学的研究の応用

6-Hydroxyflavanone has a wide range of applications in scientific research:

作用機序

6-ヒドロキシフラバノンは、いくつかのメカニズムを通じてその効果を発揮します。

類似の化合物:

フラバノン: ヒドロキシ基のない親化合物。

2'-ヒドロキシフラバノン: 2'位にヒドロキシ基を持つモノヒドロキシフラバノン。

7-ヒドロキシフラバノン: 7位にヒドロキシ基を持つモノヒドロキシフラバノン.

ユニークさ: 6-ヒドロキシフラバノンは、その特定の置換パターンによりユニークであり、独特の生物活性を付与します。 たとえば、他のモノヒドロキシフラバノンよりも高い抗酸化活性を持つことが示されています .

結論として、6-ヒドロキシフラバノンは、研究や産業のさまざまな分野で大きな可能性を秘めた汎用性の高い化合物です。その独特の化学構造と生物活性により、研究の対象として貴重な存在となっています。

類似化合物との比較

Flavanone: The parent compound without the hydroxy group.

2’-Hydroxyflavanone: A monohydroxyflavanone with the hydroxy group at position 2’.

7-Hydroxyflavanone: A monohydroxyflavanone with the hydroxy group at position 7.

Uniqueness: 6-Hydroxyflavanone is unique due to its specific substitution pattern, which imparts distinct biological activities. For example, it has been shown to have higher antioxidant activity compared to other monohydroxyflavanones .

生物活性

6-Hydroxyflavanone, a synthetic flavanone derivative, has garnered attention due to its diverse biological activities, particularly its anti-inflammatory and cytotoxic properties. This article synthesizes research findings on the biological activity of this compound, highlighting its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the sixth position of the flavanone backbone. This structural feature is crucial for its biological activity, influencing its interactions with enzymes and cellular targets.

Anti-Inflammatory Activity

One of the prominent biological activities of this compound is its anti-inflammatory effect. Research indicates that it exhibits significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated mesangial cells. The compound demonstrated an IC50 value as low as 2.0 μM, indicating strong inhibitory potential against inflammatory stimuli .

The anti-inflammatory action of this compound is primarily attributed to its ability to inhibit inducible nitric oxide synthase (iNOS) and modulate the NF-κB signaling pathway. Studies have shown that it does not directly scavenge NO radicals but rather interferes with the signaling pathways leading to NO production .

Cytotoxicity and Antiproliferative Effects

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In a study involving prostate cancer PC3 cells, the compound exhibited moderate cytotoxicity with an IC50 value of approximately 100 μM, reducing cell viability to about 73% after 72 hours of exposure .

Comparative Cytotoxicity

The following table summarizes the cytotoxic effects of this compound and its derivatives on different cell lines:

| Compound | Cell Line | IC50 (μM) | Effect on Viability (%) |

|---|---|---|---|

| This compound | PC3 | ~100 | 73% |

| Oleate Conjugate | PC3 | ~50 | Not specified |

| Doxorubicin (Control) | PC3 | 0.29 | Near complete inhibition |

| 7-Hydroxyflavone | PC3 | ~80 | Not specified |

This data illustrates that while this compound shows some cytotoxic effects, modifications such as fatty acid conjugation can enhance its potency against cancer cells .

Antioxidant Activity

The antioxidant capacity of this compound is another area of interest. However, studies suggest that while it possesses antioxidant properties, these may be reduced upon esterification with fatty acids. The original compound's antioxidant activity was found to be superior compared to its conjugates .

Case Studies and Research Findings

- Anti-Inflammatory Study : A study conducted on rat mesangial cells indicated that this compound significantly inhibited LPS-induced NO production without direct scavenging activity .

- Cytotoxicity Assessment : In vitro studies demonstrated that while this compound had some cytotoxic effects on prostate cancer cells, it was less effective than doxorubicin, a standard chemotherapeutic agent .

- Esterification Effects : The impact of fatty acid conjugation on the biological activity of flavonoids was highlighted in a study where conjugates showed increased cytotoxicity towards cancer cells but decreased antioxidant activity compared to their parent compounds .

特性

IUPAC Name |

6-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHWPQUEOOBIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=C(C=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022429 | |

| Record name | 6-Hydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4250-77-5 | |

| Record name | (±)-6-Hydroxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4250-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyflavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004250775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxyflavanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYFLAVANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F174812MP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。